Bis((p-tolyl)methyl) disulphide
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Overview
Description
IITR08367 is a novel small molecule identified by researchers at the Indian Institute of Technology Roorkee. This compound has shown significant potential in combating antibiotic resistance, particularly against the pathogen Acinetobacter baumannii. IITR08367 enhances the efficacy of the antibiotic fosfomycin by inhibiting the efflux pump AbaF, which is responsible for expelling antibiotics from bacterial cells .
Chemical Reactions Analysis
IITR08367 undergoes several types of chemical reactions, primarily focusing on its interaction with bacterial efflux pumps. The compound is known to interfere with the fosfomycin/H+ antiport activity by perturbing the transmembrane proton gradient. This action disrupts the efflux pump mechanism, thereby enhancing the antibiotic activity of fosfomycin against resistant strains of Acinetobacter baumannii .
Scientific Research Applications
IITR08367 has a wide range of scientific research applications, particularly in the field of infectious diseases. Its primary application is in enhancing the efficacy of fosfomycin against multidrug-resistant Acinetobacter baumannii. This compound has shown promise in preclinical studies, where it significantly reduced bacterial burden in murine models of urinary tract infections. Additionally, IITR08367 prevents biofilm formation, which is a major defense mechanism of bacteria against antibiotics .
Mechanism of Action
The mechanism of action of IITR08367 involves the inhibition of the AbaF efflux pump in Acinetobacter baumannii. By inhibiting this pump, IITR08367 prevents the expulsion of fosfomycin from bacterial cells, thereby increasing the intracellular concentration of the antibiotic. This action disrupts the bacterial cell’s ability to resist the antibiotic, making fosfomycin more effective in treating infections .
Comparison with Similar Compounds
IITR08367 is unique in its specific inhibition of the AbaF efflux pump. Similar compounds include IITR08027, which restores the antibacterial activity of fluoroquinolones against multidrug-resistant Acinetobacter baumannii by efflux inhibition. Both compounds share a common goal of combating antibiotic resistance by targeting bacterial efflux mechanisms, but IITR08367 is specifically designed to potentiate fosfomycin activity .
Properties
CAS No. |
20193-94-6 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
SNMMLKYSGIFPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C |
Origin of Product |
United States |
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